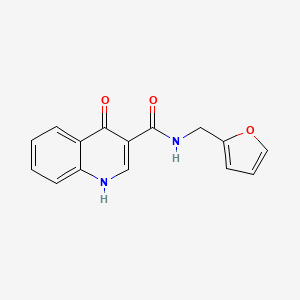

N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

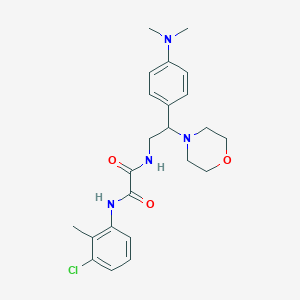

“N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide” is a compound that contains a furan ring, a quinoline ring, and a carboxamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . A carboxamide group (CONH2) is a functional group derived from carboxylic acid (COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of the corresponding amine (in this case, furan-2-ylmethylamine) with the appropriate carboxylic acid or its derivative (in this case, 4-hydroxyquinoline-3-carboxylic acid or a derivative thereof). The reaction is often carried out in the presence of a coupling reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the quinoline ring, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the reactivity of the furan ring, the quinoline ring, and the carboxamide group. For example, the furan ring can undergo reactions such as electrophilic substitution and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the carboxamide group could influence properties such as solubility and acidity .Scientific Research Applications

Bioisosteric Replacement and Analgesic Activity

Bioisosteric replacements in N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide derivatives have shown to influence analgesic properties. A study exploring such replacements found that isosteric heterocycle substitutions for the phenyl ring in benzyl fragments of similar compounds led to variations in analgesic activity, with certain derivatives showing increased activity while others, including furan analogs, exhibited a decrease (Украинец, Моспанова, & Давиденко, 2016).

Anticancer, Antibacterial, and Anti-inflammatory Properties

N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide derivatives have been synthesized and characterized, displaying potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. These properties highlight the compound's potential in therapeutic applications, offering a promising avenue for the development of new treatments (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Tyrosinase Inhibitors and Antioxidant Activity

Research into the synthesis of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide derivatives has revealed their efficacy as potent tyrosinase inhibitors, offering a lower IC50 value compared to the standard kojic acid. This suggests their potential in cosmetic and pharmaceutical applications for skin depigmentation and antioxidative therapies (Dige et al., 2019).

Bioreductively Activated Pro-Drug Systems

Certain derivatives of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide have been investigated as bioreductively activated pro-drug systems. These systems show potential in the selective release of therapeutic drugs within hypoxic solid tumors, offering a targeted approach to cancer treatment (Berry, Watson, Whish, & Threadgill, 1997).

Allosteric Modulation of Receptors

Studies on hexahydroquinolone-3-carboxamides, including furan derivatives, have demonstrated their role as allosteric modulators of the free fatty acid 3 receptor (FFA3). These findings are critical for understanding the complex pharmacology of FFA3 and its implications in metabolic and inflammatory diseases, showcasing the versatile therapeutic potential of N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide derivatives (Hudson et al., 2014).

Safety and Hazards

properties

IUPAC Name |

N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-14-11-5-1-2-6-13(11)16-9-12(14)15(19)17-8-10-4-3-7-20-10/h1-7,9H,8H2,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUMKCCCOKDNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2602395.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2602399.png)

![(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2602402.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2602403.png)

![1-(3,4-Difluorophenyl)-2-((2,5-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2602406.png)

![[(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methanol](/img/structure/B2602412.png)

![[4-[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl (E)-3-[3-methoxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B2602417.png)